1-Allyl-5-chloroindoline-2,3-dione
Overview
Description
1-Allyl-5-chloro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 1-Allyl-5-chloroindoline-2,3-dione is the xanthine oxidase enzyme . This enzyme plays a crucial role in the oxidation of hypoxanthine to xanthine and then to uric acid, a process that occurs during the catabolism of purines in humans .
Mode of Action
This compound interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound shows potent inhibitory activity against this enzyme, as evidenced by its IC50 values . The mode of inhibition of this compound is mixed-type
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine catabolism pathway . This results in a decrease in the production of uric acid, which is the end product of purine metabolism . Therefore, this compound could potentially be used in the treatment of conditions characterized by elevated serum uric acid levels, such as hyperuricemia .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in the production of uric acid . This can prevent the deposition of sodium urate crystals in joints, which causes inflammation and pain . Therefore, the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with conditions like hyperuricemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficiency as a corrosion inhibitor increases with increasing concentration at 308K, leading to a significant reduction in the corrosion rate of mild steel . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and concentration .
Biochemical Analysis
Biochemical Properties
1-Allyl-5-chloroindoline-2,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to be a reversible inhibitor of the monoamine oxidase (MAO) enzymes, with IC50 values of 12.3 and 4.86μM for MAO-A and MAO-B, respectively . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on MAO enzymes . By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory action on MAO enzymes is a key aspect of its molecular mechanism .
Metabolic Pathways
Given its inhibitory action on MAO enzymes, it may be involved in pathways related to monoamine metabolism .
Preparation Methods
The synthesis of 1-Allyl-5-chloroindoline-2,3-dione typically involves the reaction of 5-chloroisatin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Allyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-Allyl-5-chloro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
5-Chloroisatin: A precursor in its synthesis, known for its biological activities.
1H-Indole-2,3-dione: Another indole derivative with similar chemical properties but different biological activities.
The uniqueness of 1-Allyl-5-chloroindoline-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
5-chloro-1-prop-2-enylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVMDOTOZHYAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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